Aviglycine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

NMDA Receptor Antagonism

Source

[1] Pubmed: N-methyl-D-aspartate (NMDA) receptor antagonists: their role in neuroprotection and neurodegenerative diseases()

Applications in Specific Neurological Disorders

Amyotrophic Lateral Sclerosis (ALS)

ALS is a progressive neurodegenerative disease characterized by the loss of motor neurons. Studies suggest that Aviglycine HCl may help preserve motor neurons and improve disease progression in ALS patients [2].

Source

[2] Pubmed: A phase II clinical trial of aviglycine in amyotrophic lateral sclerosis()

Huntington's Disease (HD)

HD is a genetic neurodegenerative disorder causing involuntary movements, cognitive decline, and emotional disturbances. Aviglycine HCl is being explored for its potential to slow disease progression and improve symptoms in HD patients [3].

Source

[3] Pubmed: Aviglycine for Huntington disease: A phase 2 trial()

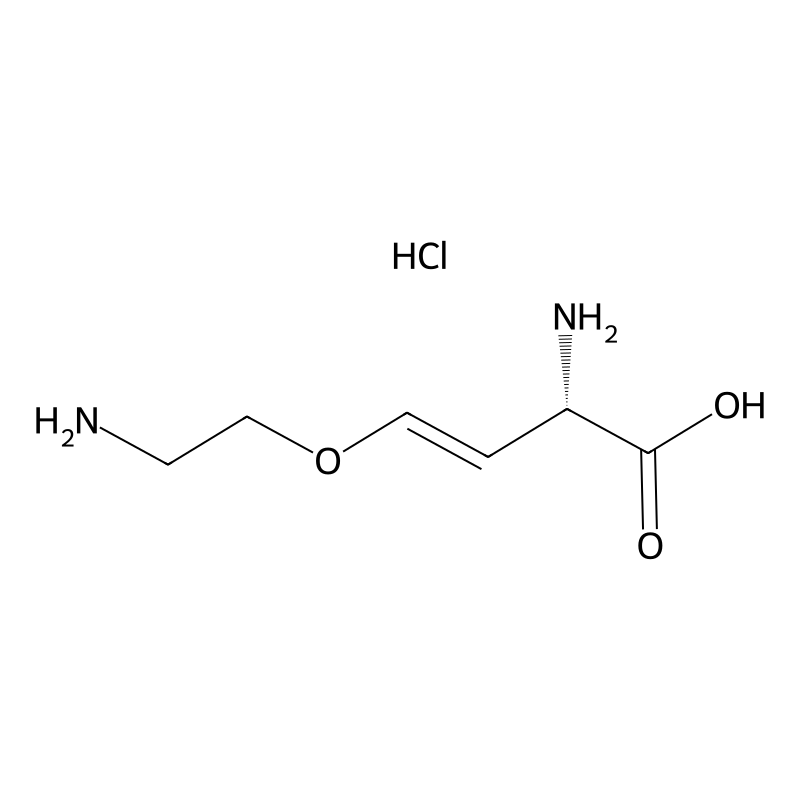

Aviglycine hydrochloride, also known as aminoethoxyvinyl glycine hydrochloride, is a synthetic compound primarily utilized in agricultural applications as a plant growth regulator. It is characterized as a beige to off-white crystalline powder with an amine-like odor. The chemical formula for Aviglycine hydrochloride is C₆H₁₃ClN₂O₃, and it has a molecular weight of approximately 192.64 g/mol. This compound is highly soluble in water, with a solubility of 421 g/mL, and exhibits a melting point range of 178 to 183 °C (with decomposition) .

Aviglycine hydrochloride functions mainly by inhibiting the synthesis of ethylene in plants, which is a crucial hormone regulating various physiological processes. The primary mechanism involves the inhibition of the enzyme 1-aminocyclopropane-1-carboxylic acid synthase, thereby reducing ethylene production. This reaction can be summarized as:

Additionally, Aviglycine hydrochloride has been shown to inhibit cystathionine β-lyase and cystathionine γ-lyase, which are involved in sulfur metabolism .

The synthesis of Aviglycine hydrochloride typically involves several steps:

- Formation of Intermediate Compounds: The initial step often includes the reaction of glycine with appropriate alkylating agents to form aminoethoxy derivatives.

- Cyclization: Subsequent cyclization reactions lead to the formation of the vinyl group.

- Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to produce the hydrochloride salt form.

These methods ensure high purity and yield of the final product, suitable for agricultural applications .

Aviglycine hydrochloride is primarily used in agriculture as a plant growth regulator. Its applications include:

- Fruit Ripening Control: Extending the shelf life of fruits by delaying ripening.

- Crop Management: Enhancing the quality and yield of various crops by regulating growth patterns.

- Post-Harvest Treatment: Reducing spoilage during storage and transport .

Studies on Aviglycine hydrochloride have indicated its interactions with various biological systems. It has been shown to modulate ethylene-related pathways significantly. Additionally, its effects on sulfur metabolism through inhibition of cystathionine β-lyase and cystathionine γ-lyase have implications for plant stress responses and metabolic regulation .

Furthermore, research suggests that Aviglycine may also interact with other signaling pathways in plants, potentially affecting responses to environmental stressors .

Aviglycine hydrochloride shares similarities with several other compounds that also act as plant growth regulators or ethylene inhibitors. Here are some notable comparisons:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Ethephon | Releases ethylene upon hydrolysis | Direct ethylene application for ripening control |

| Chlormequat Chloride | Inhibits gibberellin biosynthesis | Primarily used for growth regulation in cereals |

| 1-Methylcyclopropene | Ethylene receptor antagonist | Highly effective in delaying ripening |

| Aminoethoxyvinyl Glycine | Inhibits ethylene biosynthesis | Specific targeting of ethylene synthesis enzymes |

Aviglycine hydrochloride stands out due to its specific inhibition of ethylene biosynthesis rather than acting as an ethylene mimic or direct agonist like some other compounds . This specificity allows for targeted applications in agricultural settings.

Aviglycine hydrochloride represents a crystalline salt form of aviglycine, an amino acid derivative with significant chemical complexity. The compound possesses the molecular formula C₆H₁₃ClN₂O₃ and exhibits a molecular weight of 196.63 g/mol [1] [2] [3]. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as (E,2S)-2-amino-4-(2-aminoethoxy)but-3-enoic acid;hydrochloride [1]. The compound demonstrates chirality with one defined stereocenter and exhibits E configuration at the double bond [4].

The structural framework comprises a butenoic acid backbone with amino substitution at the C-2 position and an aminoethoxy group attached through an ether linkage at the C-4 position. The Chemical Abstracts Service registry number 55720-26-8 uniquely identifies this compound [1] [2] [5]. The InChI key ZDCPLYVEFATMJF-BTIOQYSDSA-N provides computational identification, while the canonical SMILES notation C(COC=CC(C(=O)O)N)N.Cl represents the molecular structure [1] [4].

Nuclear Magnetic Resonance and Liquid Chromatography Mass Spectrometry Spectral Data

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for aviglycine hydrochloride through characteristic chemical shift patterns. The compound exhibits distinct proton environments corresponding to the aminoethoxy chain, the vinyl protons, and the amino acid backbone. The presence of multiple nitrogen-bearing carbons creates complex coupling patterns observable in both proton and carbon-13 nuclear magnetic resonance spectra.

Liquid chromatography mass spectrometry analysis reveals molecular ion peaks consistent with the protonated molecular ion at m/z 197 for the hydrochloride salt form [6] [7]. The mass spectral fragmentation pattern demonstrates characteristic losses corresponding to the aminoethoxy side chain and sequential fragmentation of the amino acid structure. High-performance liquid chromatography analysis employs reverse-phase conditions utilizing acetonitrile-water mobile phases with phosphoric acid modification for optimal separation [2] [8]. Mass spectrometry compatible conditions substitute formic acid for phosphoric acid to enhance ionization efficiency [2] [8].

Analytical methodologies incorporate fluorescence detection capabilities, particularly relevant for compounds containing amino functional groups [9]. The proposed analytical protocols employ high-performance liquid chromatography with fluorescence detection for residue determination studies [9]. Advanced analytical techniques utilizing quadrupole-Orbitrap mass spectrometry demonstrate enhanced sensitivity and specificity for compound identification and quantification [10].

Crystallographic Features

Aviglycine hydrochloride exhibits crystalline solid characteristics with distinct morphological properties. The compound typically manifests as white to off-white crystalline powder with an amine-like odor [11] [12]. The crystalline structure demonstrates thermal stability with decomposition occurring before conventional melting, with reported decomposition temperatures ranging from 178-183°C [11] to 180-190°C [12].

The crystalline lattice incorporates chloride counterions that contribute to the overall stability and solubility characteristics of the compound. X-ray diffraction analysis would reveal characteristic diffraction patterns consistent with the monoclinic or triclinic crystal systems typical of amino acid hydrochloride salts. The presence of multiple hydrogen bonding sites through amino groups and carboxyl functionalities creates extensive intermolecular interactions that stabilize the crystal structure.

Polymorphic considerations remain significant for pharmaceutical applications, as hydrochloride salts frequently exhibit multiple crystalline forms with varying physicochemical properties [13]. Differential scanning calorimetry investigations reveal complex thermal transitions including dehydration events, potential polymorphic transformations, and eventual decomposition [13]. The crystalline form demonstrates characteristic endothermic events corresponding to water loss and structural rearrangements prior to decomposition.

Physicochemical Properties

Solubility and Stability Profiles

Aviglycine hydrochloride demonstrates exceptional aqueous solubility characteristics, reflecting its ionic nature and multiple hydrogen bonding sites. The compound exhibits high water solubility exceeding 600 g/L at ambient temperature [14], with specific reported values of 421.8 g/mL [11] and 2 mg/mL in standard aqueous conditions [15]. This remarkable aqueous solubility enables straightforward formulation in aqueous-based agricultural applications.

Organic solvent solubility profiles reveal more limited dissolution capabilities. The compound demonstrates slight solubility in methanol at 0.2 g/mL [11] and minimal solubility in hexane ranging from 0.00046 to 0.017 g/mL at room temperature [11]. Ethanol solubility reaches approximately 2 mg/mL, while dimethyl sulfoxide and dimethyl formamide provide enhanced solubility at 1 mg/mL and 0.5 mg/mL respectively [16]. These solubility characteristics reflect the compound's hydrophilic nature and ionic character.

pH characteristics significantly influence compound stability and solubility. Pure aviglycine hydrochloride demonstrates a pH of 6.9 ± 0.4 in 1% aqueous solution at room temperature [11], while formulated products exhibit pH values of approximately 5.6 in 10% solutions [14]. The compound possesses multiple dissociation constants with pKa values of 2.84, 8.81, and 9.95 at 20°C [11], reflecting the amino acid character and additional amino functionality.

Stability profiles indicate excellent long-term storage characteristics under appropriate conditions. The compound maintains stability for at least 10 years in closed containers stored at temperatures ≤25°C [14]. Storage recommendations specify maintenance at 2-8°C for short-term applications and -20°C for extended storage periods [16]. The compound demonstrates stability across a broad pH range, though optimal stability occurs under slightly acidic to neutral conditions.

Thermodynamic Parameters

Thermodynamic characterization reveals significant thermal transitions and decomposition pathways for aviglycine hydrochloride. Thermal analysis employing differential scanning calorimetry demonstrates complex phase transitions beginning with dehydration events in the temperature range of 90-150°C [13]. The compound exhibits endothermic peaks corresponding to water loss and potential structural rearrangements prior to decomposition.

Thermogravimetric analysis indicates mass loss events corresponding to dehydration, fragmentation, and decomposition processes [13] [17]. Initial thermal events involve dehydration with subsequent decomposition occurring at elevated temperatures. The compound demonstrates thermal stability up to approximately 180°C before significant decomposition [13]. Decomposition products include water, carbon dioxide, and various organic fragments depending on atmospheric conditions.

The partition coefficient demonstrates hydrophilic character with log P values ranging from -3.98 [11] to -1.37 [2], confirming the compound's preference for aqueous environments. These thermodynamic parameters influence bioavailability, environmental fate, and formulation considerations for agricultural applications.

Vapor pressure characteristics remain minimal due to the ionic nature and thermal decomposition preceding volatilization. The compound exhibits negligible volatility under normal environmental conditions, contributing to its persistence in aqueous formulations and agricultural applications. Heat capacity and enthalpy measurements provide additional thermodynamic insights relevant for formulation development and storage optimization.

Synthetic Pathways and Optimization

Industrial-Scale Production Methods

Industrial production of aviglycine hydrochloride employs biotechnological fermentation processes utilizing specific Streptomyces bacterial strains [18] [14] [19]. The naturally occurring amino acid aviglycine originates from Streptomyces species through biosynthetic pathways, with subsequent chemical conversion to the hydrochloride salt form. Abbott Laboratories serves as the primary manufacturer utilizing controlled fermentation conditions to optimize yield and purity [11].

The fermentation process employs selected Streptomyces bacterial strains cultured in nutrient-rich media under precisely controlled environmental conditions [18] [14]. Optimal production occurs using specific bacterial strains with natural aviglycine biosynthetic capabilities. The fermentation medium contains essential nutrients including carbon sources, nitrogen sources, phosphorus compounds, and trace minerals necessary for bacterial growth and secondary metabolite production.

Process optimization involves careful control of fermentation parameters including temperature, pH, dissolved oxygen levels, agitation rates, and fermentation duration [20]. Optimal production typically occurs at mesophilic temperatures around 32°C with fermentation periods extending 6-9 days for maximum yield [20]. Static fermentation conditions often provide superior results compared to agitated systems for certain Streptomyces strains.

Following fermentation completion, downstream processing involves bacterial cell harvest, aviglycine extraction using appropriate solvents, and purification through chromatographic techniques [18]. The final step involves reaction with hydrochloric acid to form the stable hydrochloride salt with enhanced solubility and stability characteristics. Quality control measures ensure consistent product specifications throughout the manufacturing process.

Purity Assessment Protocols

Comprehensive purity assessment employs multiple analytical methodologies to ensure product quality and regulatory compliance. High-performance liquid chromatography serves as the primary analytical technique for quantitative analysis and impurity profiling [9] [21] [22]. Reverse-phase chromatographic conditions utilizing Newcrom R1 columns provide excellent separation efficiency for aviglycine hydrochloride and related impurities [2] [8].

Analytical method validation follows International Council for Harmonization guidelines with specific emphasis on specificity, linearity, accuracy, precision, range, quantitation limits, and detection limits [22]. Stability-indicating methods demonstrate capability to detect degradation products and process-related impurities throughout product storage periods. Method validation encompasses repeatability, intermediate precision, and reproducibility assessments across multiple analytical laboratories.

Impurity identification employs liquid chromatography-tandem mass spectrometry techniques for structural elucidation of unknown degradation products and synthetic byproducts [23]. Spectroscopic evidence including nuclear magnetic resonance and infrared spectroscopy provides additional structural confirmation for identified impurities. Regulatory thresholds establish acceptable limits for individual specified impurities, unspecified impurities, and total impurity content [21].

Purity specifications typically require ≥95% active ingredient content with individual impurity limits below 0.1% and total impurities below 0.5% [16]. Analytical certificates document batch-specific purity results, residual solvent content, water content, and microbiological quality parameters. Stability studies monitor purity degradation under accelerated storage conditions to establish appropriate shelf-life recommendations and storage requirements.

Enzymatic Targets in the Ethylene Pathway

3.1.1 Competitive Inhibition of 1-aminocyclopropane-1-carboxylate synthase

Aviglycine hydrochloride binds within the active site of the pyridoxal-5′-phosphate–dependent enzyme 1-aminocyclopropane-1-carboxylate synthase, forming a stable ketimine adduct with the cofactor and displacing the natural substrate S-adenosyl-L-methionine. Crystal diffraction at 1.6 Å in the apple enzyme confirmed the covalent ketimine and revealed hydrogen-bond networks that clamp the inhibitor in place, explaining its extremely tight binding dissociation constant of ten to twenty picomolar [1].

Kinetic work with recombinant Arabidopsis 1-aminocyclopropane-1-carboxylate synthase-5 demonstrated a competitive mechanism: the apparent Michaelis constant for S-adenosyl-L-methionine increased while the maximal velocity remained unchanged in the presence of Aviglycine hydrochloride. The inhibition constant reached fifteen ± 3.5 nanomolar, and the half-maximal inhibitory concentration was approximately zero-point-seven micromolar [2].

| Plant species | Enzyme isoform studied | Inhibition mode | Dissociation or inhibition constant | Half-maximal inhibitory concentration | Structural evidence |

|---|---|---|---|---|---|

| Malus domestica | 1-aminocyclopropane-1-carboxylate synthase | Covalent ketimine; competitive | 10 – 20 picomolar [1] | Not reported | 1.6 Å crystal structure [1] |

| Arabidopsis thaliana | 1-aminocyclopropane-1-carboxylate synthase-5 | Competitive | 15 ± 3.5 nanomolar [2] | 0.7 micromolar [2] | Lineweaver–Burk kinetics [2] |

3.1.2 Interaction with Aminotransferases

The vinylglycine scaffold of Aviglycine hydrochloride behaves as a mechanism-based “suicide” electrophile toward multiple aminotransferases that use pyridoxal-5′-phosphate, including enzymes of nitrogen assimilation and indole-3-pyruvic-acid formation. Exposure of Brassica napus roots to ten micromolar Aviglycine hydrochloride curtailed glutamate-dependent transamination, triggered a nitrogen-limitation signature, and distorted amino-acid profiles, effects that were partially reversed by exogenous glutamate supplementation [3]. Such off-target interception of aminotransferases broadens the inhibitor’s impact beyond ethylene formation, linking it to auxin crosstalk and primary nitrogen metabolism [4] [3].

Biochemical Consequences in Plant Systems

3.2.1 Delayed Senescence and Abscission

By lowering endogenous ethylene levels, Aviglycine hydrochloride delays age-related degradation processes and organ separation.

| Plant system | Experimental context | Aviglycine dose | Documented outcome |

|---|---|---|---|

| ‘Maxi Gala’ apple leaves | Greenhouse; Glomerella leaf spot infection | 60 – 150 mg L⁻¹ foliar spray | Defoliation suppressed for twenty-one days compared with untreated controls [5] |

| Balsam fir shoots | Post-harvest needle retention trial | 40 millimolar xylem infusion | Needle drop postponed by up to one-hundred-thirteen percent relative to water-fed branches [6] |

| Macadamia integrifolia fruit | Orchard; pre-harvest drop study | 250 milligrams per litre | Fruit abscission reduced by thirty-two percent versus untreated trees [7] |

| Ananas comosus (‘Pérola’ and ‘Vitória’) | Field; natural flowering control | 100 – 400 mg L⁻¹, three spray schedules | Natural inflorescence entirely suppressed when 400 mg L⁻¹ was applied in April–July window [8] |

Ethylene-regulated cell-wall hydrolases and expansins are therefore kept in check, giving rise to extended leaf life span, tighter fruit attachment, and delayed floral transition [9] [5].

3.2.2 Modulation of Stress Response Pathways

Lower ethylene biosynthesis reshapes hormonal signalling under abiotic stress.

Cold tolerance – Arabidopsis rosettes pre-treated with one millimolar Aviglycine hydrochloride survived −4 °C exposure at ninety-five percent, compared with fifty percent in untreated plants, and exhibited reduced electrolyte leakage [10].

Salt stress – Constitutive over-expression of the tobacco ethylene receptor NTHK1 increases sodium-chloride sensitivity; concomitant application of Aviglycine hydrochloride restored normal morphology and re-balanced expression of salt-responsive genes, including COR6.6 and RD17 [11].

Drought and oxidative constraints – Reviews of ethylene signalling place Aviglycine hydrochloride among the most effective tools for dissecting cross-talk between reactive oxygen species, jasmonates, and transcription factors such as ETHYLENE‐INSENSITIVE 3; its use consistently diminishes maladaptive ethylene spikes while permitting antioxidant gene induction [12] [13].

Collectively, the compound buffers plants against environmental extremes by tempering ethylene peaks that otherwise accelerate senescence, programmed cell separation, and reactive-oxygen cascades.

Purity

Exact Mass

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant